1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine is a chemical compound known for its unique structure and properties It is a silanamine derivative, characterized by the presence of tert-butyl groups, a methoxy group, and a methyl group attached to a silicon atom
Vorbereitungsmethoden
The synthesis of 1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine typically involves the reaction of tert-butyl lithium with a suitable silicon-containing precursor, followed by the introduction of a methoxy group. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents, such as halogenating agents or nucleophiles.
Hydrolysis: In the presence of water or moisture, the compound can undergo hydrolysis to form silanol and methanol.
Wissenschaftliche Forschungsanwendungen
1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine has several scientific research applications, including:
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The tert-butyl and methoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions. The exact molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
1,1-Di-tert-butyl-1-methoxy-N-methylsilanamine can be compared with other similar compounds, such as:
1,1-Di-tert-butoxytrimethylamine: This compound has similar tert-butyl groups but differs in the presence of an oxygen atom instead of a silicon atom.
1,1-Di-tert-butyl-1-methoxy-N,N-dimethylsilanamine: This compound has an additional methyl group attached to the nitrogen atom, affecting its reactivity and applications.
1,1-Di-tert-butyl-1-methoxy-N-ethylsilanamine: This compound has an ethyl group instead of a methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a silicon atom, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
923561-00-6 |
---|---|
Molekularformel |
C10H25NOSi |
Molekulargewicht |
203.40 g/mol |
IUPAC-Name |
N-[ditert-butyl(methoxy)silyl]methanamine |
InChI |
InChI=1S/C10H25NOSi/c1-9(2,3)13(11-7,12-8)10(4,5)6/h11H,1-8H3 |
InChI-Schlüssel |
FECWIJJLKUDXDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.